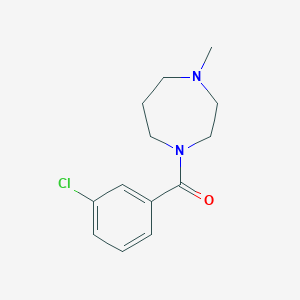
1-(3-chlorobenzoyl)-4-methyl-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorobenzoyl)-4-methyl-1,4-diazepane, also known as Ro 15-1788 or flumazenil, is a benzodiazepine antagonist that is widely used in scientific research. It was first synthesized in 1981 by Hoffmann-La Roche and was approved by the US Food and Drug Administration in 1991 for the treatment of benzodiazepine overdose.
Mecanismo De Acción
1-(3-chlorobenzoyl)-4-methyl-1,4-diazepane 15-1788 acts as a competitive antagonist of the benzodiazepine site on the GABA-A receptor. Benzodiazepines enhance the effects of GABA, the major inhibitory neurotransmitter in the brain, by binding to the benzodiazepine site on the receptor. This compound 15-1788 binds to the same site as benzodiazepines but does not enhance the effects of GABA. Instead, it blocks the effects of benzodiazepines and thereby reduces the inhibitory effects of GABA.
Biochemical and Physiological Effects:
This compound 15-1788 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex and to enhance cognitive function in animal models. It has also been shown to reduce the severity of alcohol withdrawal symptoms and to have potential therapeutic effects in the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-chlorobenzoyl)-4-methyl-1,4-diazepane 15-1788 is its specificity for the benzodiazepine site on the GABA-A receptor. This allows researchers to selectively study the effects of benzodiazepines on the brain without interference from other neurotransmitter systems. However, this compound 15-1788 has some limitations in lab experiments. For example, it has a relatively short half-life and may require frequent administration to maintain its effects. It also has poor solubility in water, which can limit its use in some experimental protocols.
Direcciones Futuras
There are many potential future directions for research on 1-(3-chlorobenzoyl)-4-methyl-1,4-diazepane 15-1788. One area of interest is the role of the GABA-A receptor in the pathophysiology of various neurological and psychiatric disorders, such as epilepsy, anxiety disorders, and schizophrenia. Another area of interest is the development of new compounds that target the benzodiazepine site on the GABA-A receptor with greater specificity and efficacy. Finally, there is ongoing research into the potential therapeutic applications of this compound 15-1788 in the treatment of alcohol and drug addiction.
Métodos De Síntesis
The synthesis of 1-(3-chlorobenzoyl)-4-methyl-1,4-diazepane 15-1788 involves the reaction of 4-methyl-1,4-diazepane with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound 15-1788.
Aplicaciones Científicas De Investigación
1-(3-chlorobenzoyl)-4-methyl-1,4-diazepane 15-1788 is primarily used in scientific research as a tool to study the effects of benzodiazepines on the brain. It is a competitive antagonist of the benzodiazepine site on the GABA-A receptor, which is the target site for benzodiazepines. By blocking the effects of benzodiazepines, this compound 15-1788 can be used to study the role of the GABA-A receptor in various physiological and pathological processes.
Propiedades
IUPAC Name |
(3-chlorophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-15-6-3-7-16(9-8-15)13(17)11-4-2-5-12(14)10-11/h2,4-5,10H,3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTOZSCLAMVLMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198793 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5'-methyl-1-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5328537.png)
![4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5328541.png)
![3-[(dimethylamino)methyl]-1-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5328546.png)
![N-(2,3-dihydro-1H-inden-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5328547.png)
![7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-[2-chloro-5-(methylthio)benzoyl]oxime](/img/structure/B5328560.png)

![4-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl methanesulfonate](/img/structure/B5328569.png)
![methyl 2-[3-hydroxy-2-oxo-4-(4-propoxybenzoyl)-5-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5328574.png)
![N~3~-(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5328580.png)
![1-methyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5328581.png)
![methyl 2-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}benzoate](/img/structure/B5328582.png)
![2-({[5-(4-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5328590.png)
![5-[4-(dimethylamino)phenyl]-4-(4-fluorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328596.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-cyclohexylurea](/img/structure/B5328601.png)